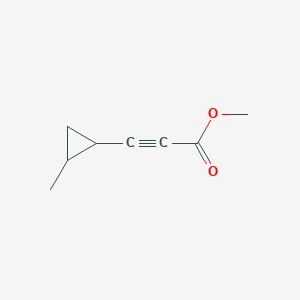![molecular formula C10H21NO B13182037 1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol is an organic compound with the molecular formula C10H21NO It is a cyclohexane derivative with an aminomethyl group and a hydroxyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 4-6 hours
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reduction step, leading to higher purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium, CrO3 in acetone
Reduction: LiAlH4 in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)
Major Products:
Oxidation: 1-[1-(Aminomethyl)-2-methylcyclohexyl]ethanone
Reduction: 1-[1-(Aminomethyl)-2-methylcyclohexyl]ethanamine
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions can modulate signaling pathways and cellular responses.
Comparison with Similar Compounds
1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol can be compared with similar compounds such as:
1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: Lacks the methyl group on the cyclohexane ring, leading to different steric and electronic properties.
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol: The position of the hydroxyl group is different, affecting its reactivity and interaction with other molecules.
1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol: Has an additional carbon in the alkyl chain, influencing its physical and chemical properties.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-2-methylcyclohexyl]ethanol |
InChI |
InChI=1S/C10H21NO/c1-8-5-3-4-6-10(8,7-11)9(2)12/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
ZKGRFZYTHLJSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CN)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


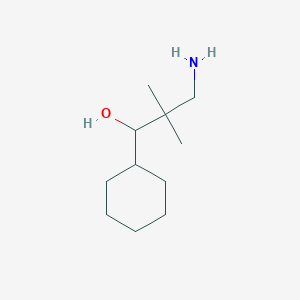
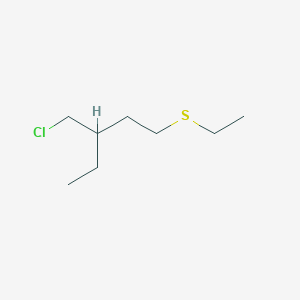
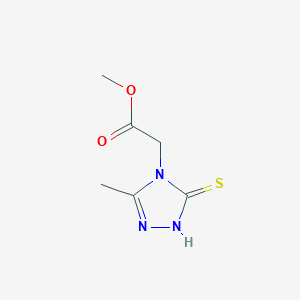
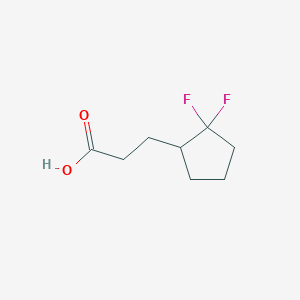
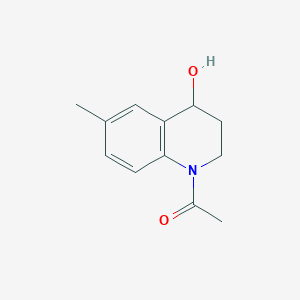
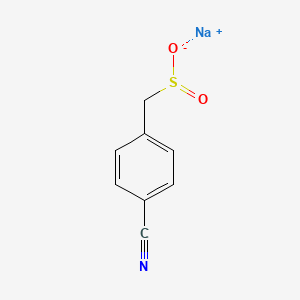
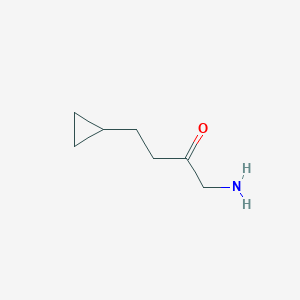
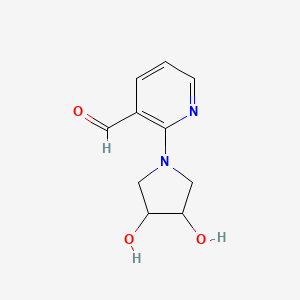
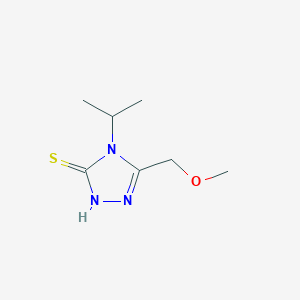
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)


methanol](/img/structure/B13182039.png)
